N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
Description
This compound is a dihydrochloride salt featuring a fluorobenzyl group, a piperazine ring substituted with a methylimidazole moiety, and an acetamide linker.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O.2ClH/c1-21-7-6-19-17(21)23-10-8-22(9-11-23)13-16(24)20-12-14-2-4-15(18)5-3-14;;/h2-7H,8-13H2,1H3,(H,20,24);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYIPAOEYWIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H20Cl2FN5
- Molecular Weight : 363.27 g/mol
- CAS Number : 724-59-4
This compound features a piperazine ring, an imidazole moiety, and a fluorobenzyl group, which are critical for its biological interactions.
Research indicates that N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride acts primarily as a positive allosteric modulator (PAM) of the GABA-A receptor. This mechanism enhances the receptor's response to GABA, leading to increased inhibitory neurotransmission.
Key Findings:
- GABA-A Receptor Modulation : The compound has been shown to bind to the α1/γ2 interface of the GABA-A receptor, which is crucial for its modulatory effects .
- Metabolic Stability : Studies have demonstrated that this compound exhibits improved metabolic stability compared to other known PAMs, such as alpidem, which is prone to rapid biotransformation and toxicity .
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on GABA-A Receptor Modulation :
- Metabolic Stability Assessment :
- Enzyme Inhibition Studies :
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
Fluorobenzyl-Substituted Compounds
- N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA): Synthesized via coupling 2-(2-nitro-1H-imidazol-1-yl)acetic acid with 4-fluorobenzylamine, this compound replaces the piperazine-methylimidazole group with a nitroimidazole.
1-(4-Fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine (Compound 4) :
This analog features dual fluorobenzyl groups and a benzoimidazole-piperidine core. The substitution of piperazine with piperidine and the addition of isopropoxy groups may influence lipophilicity and receptor binding compared to the target compound’s simpler piperazine-imidazole system .
Piperazine-Methylimidazole Derivatives
- Compound 5m (N-(6-(4-(4-Fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) :
Shares the fluorobenzyl-piperazine core but incorporates a pyridinyl-thiazolylacetamide tail. The thiazole ring and pyridine substituent enhance π-π stacking interactions, which could improve binding affinity in enzyme inhibition compared to the target compound’s methylimidazole-acetamide structure .
Sulfur-Containing Analogs
- Compound 9 (2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide): Replaces the piperazine with a thioether linkage and introduces a methoxyphenyl group.
Physicochemical Properties
Table 1 summarizes key data for fluorobenzyl-containing analogs:
*Note: Physicochemical data for the target compound are inferred from analogs.
- Melting Points: Fluorobenzyl-piperazine derivatives (e.g., 5m, 5n) exhibit lower melting points (80–88°C) compared to non-fluorinated benzimidazoles (e.g., 5o: 216–218°C), suggesting reduced crystallinity due to fluorinated aromatic systems .
- Mass Spectrometry: The presence of fluorine (atomic mass ~19) and chlorine (atomic mass ~35.5) in analogs like 5n results in higher m/z values (561.1640) compared to non-halogenated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
